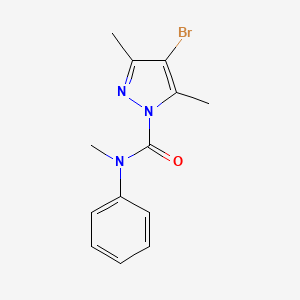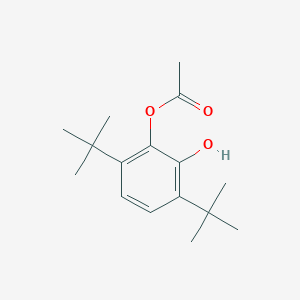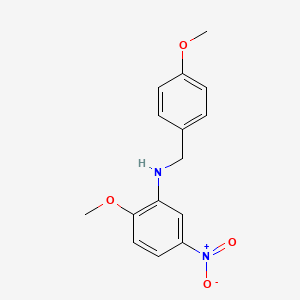
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide, also known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzamides and has a molecular formula of C16H14N4O4.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been shown to act as a selective inhibitor of the dopamine transporter, which is a key target for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In cancer research, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which makes it a promising candidate for the development of anticancer drugs. In drug discovery, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been used as a lead compound for the design and synthesis of novel benzamide derivatives with improved pharmacological properties.
Wirkmechanismus
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD. 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide also induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects. In the brain, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide increases dopamine levels, which can improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD. In cancer cells, 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide induces apoptosis, which leads to cell death and inhibits the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide in lab experiments is its selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. Another advantage is its potential applications in cancer research and drug discovery. However, one limitation of using 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide is its relatively low potency compared to other dopamine transporter inhibitors, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide. One direction is the development of novel benzamide derivatives with improved pharmacological properties for the treatment of neurological disorders and cancer. Another direction is the investigation of the molecular mechanisms underlying the effects of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide on dopamine transport and apoptosis. Additionally, further studies are needed to determine the safety and efficacy of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide in vivo and its potential applications in clinical settings.
Synthesemethoden
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide can be synthesized by reacting 4-methoxy-3-nitrobenzoic acid with 4-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide.
Eigenschaften
IUPAC Name |
4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-3-2-11(8-12(13)17(19)20)14(18)16-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMGNNYADPNHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)


![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5780550.png)






![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)
